![molecular formula C17H16N2O3S3 B2668977 2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 942008-99-3](/img/structure/B2668977.png)
2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide” is a derivative of benzimidazole . These compounds have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated for their anti-inflammatory activity and ulcerogenic liability .Scientific Research Applications
Cyclooxygenase-2 Inhibitors
This compound has been used in the design and synthesis of new benzimidazoles as selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are important in the treatment of inflammation and pain. In particular, compound 11b showed the most potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index (SI) of 134 .
Anti-inflammatory Activity
The synthesized compounds, including this one, were evaluated in vivo for their anti-inflammatory activity . They have shown good anti-inflammatory activity, which makes them potential candidates for the development of new anti-inflammatory drugs .
Ulcerogenic Liability
Regarding the ulcerogenic liability, compound 11b was found to be the safest one with an Ulcer Index (UI) of 0.83 . This suggests that these compounds could be used in the development of drugs with less gastrointestinal side effects .
Near-Infrared Perovskite Light Emitters
This compound has been used in the design of bright and stable near-infrared perovskite light emitters . These light emitters have applications in night-vision IR imaging, non-destructive bioimaging, optogenetics, optical communication, and laser applications .
Molecular Design Strategy
The compound has been used in a molecular design strategy that enables strong endurance on high-current operation . This strategy can be used in the development of new emitter materials with narrow emission spectra for various optoelectronic devices .
Selective COX-2 Inhibitors
A group of 5-substituted-2-(4-azido or (methylsulfonyl)phenyl)-1H-indoles, including this compound, were designed and synthesized as selective cyclooxygenase (COX-2) inhibitors . These inhibitors have potential applications in the treatment of diseases where COX-2 is overexpressed .
Mechanism of Action
Compounds similar to “2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide” have been evaluated as COX-1/COX-2 inhibitors . They are capable of reducing the production of key pro-inflammatory mediators prostaglandins (PGs) by the inhibition of constitutive (COX-1) and inducible (COX-2) isozymes .
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-23-13-4-3-5-14-16(13)19-17(24-14)18-15(20)10-11-6-8-12(9-7-11)25(2,21)22/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGLKTPWOUPFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide |
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